molecular formula C14H18N2O2S B14149726 Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 880795-57-3

Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14149726
CAS No.: 880795-57-3
M. Wt: 278.37 g/mol
InChI Key: BQDIZNILBOZPSU-UHFFFAOYSA-N
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Description

Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and the formation of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with butyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is usually carried out in a high boiling point solvent like pyridine or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium ethoxide

    Solvents: Pyridine, DMF

    Reagents for Diazotization: Sodium nitrite, hydrochloric acid

Major Products Formed

    Polycyclic Compounds: Formed through cyclization reactions

    Azo Compounds: Formed through diazotization and subsequent reactions

Scientific Research Applications

Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. This difference can affect its biological activity and suitability for various applications .

Properties

CAS No.

880795-57-3

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H18N2O2S/c1-4-5-6-18-14(17)12-11(15)10-8(2)7-9(3)16-13(10)19-12/h7H,4-6,15H2,1-3H3

InChI Key

BQDIZNILBOZPSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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